Cas no 2680769-75-7 (benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate structure
2680769-75-7 structure
商品名:benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
CAS番号:2680769-75-7
MF:C15H15BrN2O3
メガワット:351.195203065872
CID:5623811
PubChem ID:165925122

benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680769-75-7
    • EN300-28298588
    • benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
    • インチ: 1S/C15H15BrN2O3/c1-10-12(8-17-14(20-2)13(10)16)18-15(19)21-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,19)
    • InChIKey: DOKAYYFTAADWOX-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(N=CC(=C1C)NC(=O)OCC1C=CC=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 350.02660g/mol
  • どういたいしつりょう: 350.02660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28298588-1.0g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28298588-0.05g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28298588-5.0g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28298588-1g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7
1g
$1214.0 2023-09-07
Enamine
EN300-28298588-0.5g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28298588-2.5g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28298588-0.25g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28298588-10.0g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28298588-0.1g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28298588-5g
benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate
2680769-75-7
5g
$3520.0 2023-09-07

benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate 関連文献

benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamateに関する追加情報

Benzyl N-(5-Bromo-6-Methoxy-4-Methylpyridin-3-yl)carbamate (CAS No. 2680769-75-7): A Comprehensive Overview

Benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate (CAS No. 2680769-75-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

The molecular structure of benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate is composed of a benzyl carbamate moiety linked to a substituted pyridine ring. The presence of the bromo, methoxy, and methyl groups on the pyridine ring imparts distinct chemical and biological properties to the molecule. The bromo substituent, in particular, is known to enhance the reactivity and selectivity of the compound, making it a valuable candidate for further investigation.

Recent studies have focused on the synthesis and optimization of benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromo substituent onto the pyridine ring. This method has been shown to be highly efficient and scalable, allowing for the production of the compound in good yields with high purity. Additionally, alternative synthetic routes have been explored to improve the overall process efficiency and reduce environmental impact.

In terms of biological activity, benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate has demonstrated significant potential as an inhibitor of specific enzymes and receptors. For instance, it has been reported to exhibit potent inhibitory effects on kinases involved in various signaling pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. These findings suggest that the compound could be a promising lead for the development of novel therapeutic agents targeting these diseases.

Furthermore, preclinical studies have evaluated the pharmacokinetic and pharmacodynamic properties of benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate. Results from these studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a drug candidate. Additionally, toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The structural versatility of benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate also allows for further derivatization to enhance its therapeutic properties. Researchers have explored various modifications to the benzyl carbamate and pyridine moieties to optimize its binding affinity and selectivity towards specific targets. These efforts have led to the identification of several analogs with improved biological activities and reduced off-target effects.

In conclusion, benzyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate (CAS No. 2680769-75-7) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for innovative treatments in various disease areas.

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